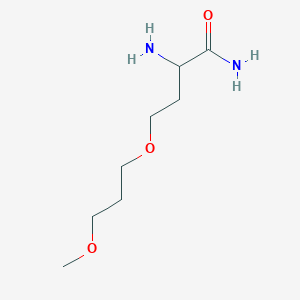

2-Amino-4-(3-methoxypropoxy)butanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O3 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-amino-4-(3-methoxypropoxy)butanamide |

InChI |

InChI=1S/C8H18N2O3/c1-12-4-2-5-13-6-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11) |

InChI Key |

RUNAUDVMBMLFHS-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOCCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 3 Methoxypropoxy Butanamide

Retrosynthetic Analysis and Key Precursors for 2-Amino-4-(3-methoxypropoxy)butanamide

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the amide and ether linkages. The primary disconnection is at the amide bond, yielding a carboxylic acid precursor and ammonia. The ether linkage in the side chain can be disconnected to reveal a key alcohol intermediate and a methoxypropyl unit. This analysis points to several key precursors for the synthesis of the target molecule.

One plausible retrosynthetic approach begins by disconnecting the amide bond, which suggests that 2-amino-4-(3-methoxypropoxy)butanoic acid is a direct precursor. Further disconnection of the ether bond in this amino acid intermediate via a Williamson ether synthesis strategy points to a protected 2-amino-4-hydroxybutanoic acid derivative and a 3-methoxypropyl halide as key building blocks. The 2-amino-4-hydroxybutanoic acid can be derived from a suitable starting material like glutamic acid or through asymmetric synthesis.

Alternatively, the synthesis can be approached by first constructing the 4-(3-methoxypropoxy) side chain and then introducing the amino and amide functionalities. This would involve starting with a precursor like 1,3-propanediol, which can be selectively monomethylated to give 3-methoxy-1-propanol. google.comgoogle.com This alcohol can then be converted to a suitable electrophile, such as a tosylate or halide, for subsequent coupling with a nucleophilic partner that will form the butanamide backbone.

Key Precursors:

2-Aminobutyric acid or its derivatives: Serves as a foundational building block for the butanamide core. patsnap.com

3-Methoxy-1-propanol: A key component for constructing the ether side chain. nbinno.comchemsrc.comnih.gov

1,3-Propanediol: A potential starting material for the synthesis of 3-methoxy-1-propanol. google.com

Protected 2-amino-4-hydroxybutanoic acid: A crucial intermediate when the ether linkage is formed late in the synthetic sequence.

Optimized Synthetic Routes to this compound

Optimized synthetic routes to this compound focus on efficiency, high yields, and purity. These routes often involve multi-step pathways with carefully selected reagents and reaction conditions.

Multi-Step Synthesis Pathways

A common multi-step pathway to synthesize the target compound would likely involve the following key transformations:

Formation of the Ether Linkage: A crucial step is the formation of the ether side chain, which can be achieved through a Williamson ether synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org This typically involves the reaction of an alkoxide with an alkyl halide. For instance, the sodium salt of a protected 4-hydroxy-2-aminobutanoic acid derivative could be reacted with 1-bromo-3-methoxypropane.

Amide Bond Formation: The final step would be the formation of the butanamide from the corresponding carboxylic acid. hepatochem.comlibretexts.orglibretexts.org This transformation is often accomplished using a variety of coupling reagents to activate the carboxylic acid for reaction with ammonia. rsc.orgrsc.org

An alternative pathway could involve starting with a commercially available derivative of 2-aminobutyric acid, which is then functionalized at the 4-position.

Specific Reaction Conditions and Reagent Selection

The success of the synthesis hinges on the appropriate selection of reagents and reaction conditions for each step.

| Step | Reaction Type | Reagents and Conditions |

| Ether Formation | Williamson Ether Synthesis | Sodium hydride (NaH) or another strong base to form the alkoxide, followed by reaction with an alkyl halide (e.g., 1-bromo-3-methoxypropane) in an aprotic solvent like THF or DMF. libretexts.orgmasterorganicchemistry.com |

| Amide Formation | Amide Coupling | A carboxylic acid, ammonia, and a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in a suitable solvent like dichloromethane (B109758) or DMF. hepatochem.comrsc.org |

| Protecting Group Manipulation | Protection/Deprotection | Use of protecting groups for the amino and carboxyl functionalities (e.g., Boc for the amine and methyl or ethyl ester for the acid) is essential to prevent side reactions. Deprotection is typically achieved under acidic or basic conditions, depending on the protecting group. |

Yield Optimization and Purity Considerations

To optimize the yield and purity of this compound, several factors must be considered. The choice of protecting groups is critical to ensure chemoselectivity during the synthetic steps. Purification of intermediates at each stage, often through column chromatography or recrystallization, is necessary to remove byproducts and unreacted starting materials. The final product's purity can be assessed using techniques like NMR spectroscopy and mass spectrometry.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the alkyl chain of the side group.

Strategies for Alkyl Chain Modifications

Modifications to the alkyl chain of the 3-methoxypropoxy group can be achieved by using different starting materials in the Williamson ether synthesis step. For example, reacting the protected 4-hydroxy-2-aminobutanoic acid derivative with different haloalkoxyalkanes can introduce variations in the length and branching of the ether side chain.

| Desired Modification | Synthetic Strategy |

| Elongation of the alkyl chain | Utilize longer chain ω-methoxy-1-haloalkanes (e.g., 1-bromo-4-methoxybutane) in the ether synthesis step. |

| Introduction of branching | Employ branched haloalkoxyalkanes (e.g., 1-bromo-3-methoxy-2-methylpropane). |

| Substitution on the alkyl chain | Start with substituted diols to introduce functionalities like additional hydroxyl or alkyl groups on the propoxy chain. |

These strategies provide a versatile platform for creating a library of analogues for further investigation.

Modifications of the Amino and Amide Functionalities

The presence of both a primary amino group and a primary amide group in this compound offers multiple avenues for chemical modification. These functional groups can be independently or concertedly transformed to generate a diverse range of derivatives.

The primary amino group at the α-carbon is a key site for modification. Its nucleophilicity allows for a variety of reactions. One common modification is N-acylation , where the amino group reacts with acylating agents such as acid chlorides or anhydrides to form a new amide bond. libretexts.orgchemistryviews.org This reaction can be used to introduce a wide array of substituents, thereby altering the molecule's physicochemical properties. For instance, acylation with lipophilic acyl chains can increase membrane permeability, while acylation with polar groups can enhance aqueous solubility. The choice of acylating agent and reaction conditions is crucial to avoid side reactions, such as over-acylation or racemization. acs.org Protecting the amino group is a common strategy in multi-step syntheses to prevent its interference with other reactions. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, which can be selectively removed under specific conditions. wikipedia.org

Another important modification of the amino group is N-alkylation . This can be achieved through reductive amination, where the amino group reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. This method is highly versatile and allows for the introduction of various alkyl or aryl groups. researchgate.net

The primary amide functionality also presents opportunities for chemical transformation. Hydrolysis of the amide bond, typically under acidic or basic conditions, can convert the amide to a carboxylic acid. libretexts.orgwikipedia.org This transformation can be useful for further derivatization of the carboxyl group. Conversely, the amide can be dehydrated to a nitrile using reagents like thionyl chloride (SOCl₂). libretexts.org

Reduction of the amide group offers another pathway for modification. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding a diamine derivative of the original molecule. libretexts.org This transformation significantly alters the basicity and hydrogen bonding capacity of the molecule.

The following table summarizes some potential modifications of the amino and amide functionalities of this compound:

| Functional Group | Reaction Type | Reagent/Condition | Expected Product Functionality |

| Amino Group | N-Acylation | Acetyl chloride, pyridine | N-acetyl amide |

| Amino Group | N-Alkylation | Benzaldehyde, NaBH₃CN | N-benzyl amine |

| Amino Group | N-Sulfonylation | Tosyl chloride, base | N-tosyl sulfonamide |

| Amide Group | Hydrolysis | HCl (aq), heat | Carboxylic acid |

| Amide Group | Dehydration | SOCl₂ | Nitrile |

| Amide Group | Reduction | LiAlH₄, THF | Primary amine |

These modifications allow for the systematic alteration of the molecule's structure, which is a fundamental aspect of structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Stereoselective Synthesis Approaches for Chiral Centers

The 2-amino position of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The biological and physical properties of these enantiomers can differ significantly. Therefore, the development of stereoselective synthetic methods to produce a single enantiomer is of paramount importance.

One common approach to stereoselective synthesis is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of α-amino acids and their derivatives, chiral auxiliaries derived from pseudoephedrine have been shown to be effective in controlling the stereochemistry of alkylation reactions. nih.gov In a potential synthesis of this compound, a chiral auxiliary could be attached to a glycine-derived precursor, followed by a diastereoselective alkylation with a reagent that introduces the 4-(3-methoxypropoxy) side chain. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. In this approach, a chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other. For the synthesis of α-amino acids, various asymmetric catalytic methods have been developed, including asymmetric hydrogenation of enamides and asymmetric alkylation of glycine (B1666218) enolates. nih.gov For instance, a prochiral enamide precursor to this compound could be subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst to establish the stereocenter at the α-carbon.

Enzymatic resolution is a biocatalytic method that can be used to separate a racemic mixture of a chiral compound. Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase (B570770) could be used to selectively hydrolyze the amide or an ester precursor of one enantiomer of this compound, leaving the other enantiomer intact.

The following table outlines some potential stereoselective synthesis approaches for this compound:

| Approach | Key Principle | Example Reagent/Catalyst | Expected Outcome |

| Chiral Auxiliary | Diastereoselective alkylation of a chiral glycine equivalent. | Evans' oxazolidinone or pseudoephenamine auxiliary. | High diastereomeric excess of the alkylated product. |

| Asymmetric Catalysis | Enantioselective hydrogenation of a prochiral enamide. | Chiral Rhodium-DIPAMP complex. | High enantiomeric excess of the desired enantiomer. |

| Asymmetric Catalysis | Phase-transfer catalyzed alkylation of a glycine Schiff base. | Cinchona alkaloid-derived catalyst. | Enantioselective formation of the C-C bond. |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemate. | Lipase or protease. | Separation of enantiomers. |

The choice of a specific stereoselective strategy depends on various factors, including the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity. These methods are fundamental in modern organic synthesis for the preparation of enantiomerically pure compounds for various applications.

Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 3 Methoxypropoxy Butanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For organic molecules like 2-Amino-4-(3-methoxypropoxy)butanamide, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

The primary amide (-CONH₂) protons are expected to appear as two broad singlets in the range of δ 7.0-8.0 ppm. rsc.org The proton on the chiral carbon (H-2) is anticipated to be a multiplet around δ 3.7-3.8 ppm, influenced by the adjacent amino group and the methylene group at C-3. blogspot.com The methoxy (B1213986) group (-OCH₃) protons will produce a sharp singlet at approximately δ 3.3 ppm. The various methylene (-CH₂-) groups will exhibit complex multiplets in the δ 1.8-3.6 ppm range, with their specific shifts determined by their proximity to electronegative oxygen and nitrogen atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CONH₂ | ~7.0-8.0 | Broad Singlet | 2H |

| H-2 (-CH(NH₂)-) | ~3.7-3.8 | Multiplet | 1H |

| H-4 (-CH₂-O-) | ~3.5-3.6 | Triplet | 2H |

| H-1' (-O-CH₂-) | ~3.4-3.5 | Triplet | 2H |

| -OCH₃ | ~3.3 | Singlet | 3H |

| H-3 (-CH₂-) | ~1.9-2.1 | Multiplet | 2H |

| H-2' (-CH₂-) | ~1.8-1.9 | Multiplet | 2H |

Note: Chemical shifts are predictive and can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a characteristic chemical shift. The carbonyl carbon (C-1) of the amide group is expected to be the most deshielded, appearing at approximately δ 170-175 ppm. rsc.org Carbons bonded to electronegative atoms (oxygen and nitrogen) will also have relatively high chemical shifts. For instance, C-2, C-4, C-1', and the methoxy carbon are predicted to resonate in the δ 50-75 ppm range. The aliphatic methylene carbons, C-3 and C-2', will appear at higher fields (lower ppm values). oregonstate.edu

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CONH₂) | ~170-175 |

| C-1' (-O-CH₂-) | ~70-72 |

| C-4 (-CH₂-O-) | ~68-70 |

| -OCH₃ | ~58-60 |

| C-2 (-CH(NH₂)-) | ~53-55 |

| C-2' (-CH₂-) | ~29-31 |

Note: Chemical shifts are predictive and can vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity of the butanamide backbone (H-2 with H-3, and H-3 with H-4) and the methoxypropoxy side chain (H-1' with H-2').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the already assigned proton signal. For example, the proton signal at ~3.7-3.8 ppm (H-2) would show a correlation to the carbon signal at ~53-55 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the amide protons (-CONH₂) would show a correlation to the carbonyl carbon (C-1), and the protons on C-3 would show a correlation to C-1 and C-2, confirming the butanamide structure.

Predicted 2D NMR Correlations for this compound

| Technique | Key Expected Correlations |

|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-1' ↔ H-2' |

| HMQC/HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-1' ↔ C-1'; H-2' ↔ C-2'; -OCH₃ ↔ -OCH₃ |

| HMBC | H-2 → C-1, C-4; H-3 → C-1, C-2, C-4; H-4 → C-2, C-3, C-1'; H-1' → C-2', C-4; -OCH₃ → C-1' |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₈N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

In tandem mass spectrometry (MS/MS), a specific ion (often the protonated molecule, [M+H]⁺) is selected and fragmented through collision-induced dissociation. The resulting fragment ions provide detailed structural information. nih.gov

The fragmentation of this compound is expected to proceed through several characteristic pathways for amino amides and ethers. nih.gov Common fragmentation would include:

Loss of ammonia (NH₃): A common fragmentation for primary amines.

Cleavage of the amide bond: This can lead to the formation of an acylium ion or the loss of the CONH₂ group. jove.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. jove.com

Cleavage of the ether linkages: Ethers can fragment at the C-O bonds, often involving hydrogen rearrangements, leading to the loss of the methoxypropoxy side chain or parts of it. nih.gov

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 191.14)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|

| 174.11 | NH₃ | Loss of ammonia from the amino group |

| 147.11 | CONH₂ | Cleavage of the amide group |

| 103.07 | C₄H₈O₂ | Cleavage of the C4-O bond with loss of the methoxypropoxy group |

| 89.06 | C₅H₁₂O₂ | Cleavage of the C3-C4 bond |

| 74.06 | C₆H₁₃NO | Formation of the protonated 3-methoxypropan-1-ol |

This systematic analysis of the fragmentation pattern allows for the confirmation of the different structural units within the molecule.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Butanamide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit a series of absorption bands that correspond to the vibrations of its constituent functional groups: a primary amine (-NH₂), a primary amide (-CONH₂), an ether (C-O-C), and aliphatic C-H bonds. The interpretation of these bands allows for the confirmation of the compound's chemical structure.

Key functional groups and their expected characteristic IR absorption bands for this compound are detailed in the table below. The presence of a primary amine is typically indicated by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The primary amide group gives rise to several characteristic bands, including N-H stretching vibrations in a similar region to amines, a strong C=O stretching absorption (Amide I band) around 1650 cm⁻¹, and an N-H bending vibration (Amide II band) near 1630 cm⁻¹. The C-O-C stretching vibration of the ether linkage is expected to produce a strong, characteristic band in the 1150-1085 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| N-H Bend (scissoring) | 1650 - 1580 | Medium | |

| Primary Amide (R-CONH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong | |

| N-H Bend (Amide II) | ~1630 | Medium | |

| Ether (R-O-R') | C-O-C Stretch (asymmetric) | 1150 - 1085 | Strong |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 | Strong |

| C-H Bend | 1470 - 1350 | Variable |

This table presents theoretically expected IR absorption bands for this compound based on the analysis of its functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. Assuming a suitable crystal is formed, the resulting crystallographic data would provide definitive proof of its molecular structure. A hypothetical set of crystallographic data for this compound is presented in the table below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1001.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.258 |

This table presents a hypothetical set of crystallographic parameters for this compound.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the amide carbonyl oxygen, the ether oxygen, and the amine nitrogen) suggests that hydrogen bonding would be the dominant intermolecular interaction.

The three-dimensional structure determined by X-ray crystallography would also reveal the specific conformation of the this compound molecule in the solid state. The flexibility of the butanamide backbone and the methoxypropoxy side chain allows for multiple possible conformations. The observed conformation in the crystal is the one that represents a low-energy state, stabilized by the intermolecular interactions within the crystal lattice.

Key conformational features to be determined would include the torsion angles along the C-C and C-O bonds of the backbone and side chain. The relative orientation of the amino, amide, and methoxypropoxy groups would be precisely defined. This conformational information is critical for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Computational and Theoretical Chemistry Studies of 2 Amino 4 3 Methoxypropoxy Butanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published DFT studies on 2-Amino-4-(3-methoxypropoxy)butanamide were found. Therefore, data on its specific electronic structure and reactivity parameters are not available.

HOMO-LUMO Energy Gaps and Molecular Orbitals

There is no available data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO energy gap for This compound .

Electrostatic Potential Surface Analysis

An electrostatic potential surface analysis for This compound has not been reported in scientific literature.

Molecular Docking Simulations to Predict Ligand-Target Interactions

There are no publicly available molecular docking studies for This compound .

Binding Affinity Prediction and Interaction Hotspots

Without molecular docking simulations, predictions of binding affinity and the identification of interaction hotspots for This compound with any biological target cannot be provided.

Identification of Potential Binding Pockets

The identification of potential binding pockets is a direct outcome of molecular docking studies, and since none exist for This compound , this information is unavailable.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

No molecular dynamics simulation studies have been published for This compound . Consequently, its conformational landscape and dynamic behavior have not been computationally explored.

In Silico Prediction of Pharmacological Properties

Computational, or in silico, methods provide a powerful lens through which to predict the pharmacological potential of novel chemical entities like this compound. By examining its electronic structure, conformational possibilities, and key molecular features, it is possible to hypothesize about its interactions with biological targets. These theoretical studies are crucial in the early stages of drug discovery for prioritizing candidates and guiding synthetic efforts.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to a biological target. The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to map the potential energy surface of the molecule as a function of the torsion angles of its key rotatable bonds. Such an analysis for this compound would likely reveal several low-energy conformers. The stability of these conformers is influenced by a delicate balance of intramolecular interactions, including hydrogen bonds and steric hindrance. For instance, intramolecular hydrogen bonding between the amino group and the amide or ether oxygen atoms could stabilize certain folded conformations. nih.govmdpi.com The presence of such stable conformers can be critical for pre-organizing the molecule for binding to a specific biological target. nih.gov

Table 1: Key Rotatable Bonds in this compound and their Expected Impact on Conformational Flexibility

| Bond Description | Location in Molecule | Expected Rotational Barrier | Impact on Flexibility |

| Cα-Cβ | Butanamide backbone | Low | High |

| Cβ-Cγ | Butanamide backbone | Low | High |

| Cγ-O | Ether linkage | Low | High |

| O-C1' | Ether linkage | Low | High |

| C1'-C2' | Propoxy chain | Low | High |

| C2'-O | Methoxy (B1213986) group | Low | High |

This table presents a qualitative prediction based on general principles of organic chemistry and computational studies of similar molecules.

Molecular recognition is the foundation of a molecule's pharmacological effect, involving specific interactions with a biological target, typically a protein or nucleic acid. The structural features of this compound suggest several key determinants for its molecular recognition profile.

Hydrogen Bonding: The molecule possesses multiple sites capable of forming hydrogen bonds, which are crucial for the specificity and affinity of drug-target interactions. mdpi.comnih.govnih.gov The primary amino group (-NH2) and the amide group (-CONH2) are potent hydrogen bond donors. The carbonyl oxygen of the amide group, the ether oxygen, and the methoxy oxygen all act as hydrogen bond acceptors. The ability to form a network of hydrogen bonds with a receptor is a key predictor of binding affinity. researchgate.net

Hydrophobic and Polar Interactions: The molecule exhibits both polar and non-polar characteristics. The amino and amide groups are highly polar, while the propylene (B89431) and methyl groups of the methoxypropoxy side chain, as well as the ethyl portion of the butanamide backbone, contribute to its hydrophobic character. This amphipathic nature allows for the possibility of simultaneous engagement with both polar and non-polar pockets within a binding site. The methoxy group, in particular, can offer unique interactions that are more than a simple combination of a hydroxyl and a methyl group, influencing both binding and physicochemical properties. nih.gov

Table 2: Predicted Molecular Recognition Features of this compound

| Structural Feature | Type of Interaction | Potential Role in Molecular Recognition |

| Primary Amino Group (-NH2) | Hydrogen Bond Donor | Formation of strong, directional interactions with acceptor groups on the target. |

| Amide Group (-CONH2) | Hydrogen Bond Donor & Acceptor | Can engage in multiple hydrogen bonds, contributing significantly to binding affinity and specificity. |

| Ether and Methoxy Oxygens | Hydrogen Bond Acceptor | Participation in the hydrogen bond network, orienting the side chain within the binding pocket. |

| Propyl and Ethyl Chains | Hydrophobic Interactions | Engagement with non-polar residues in the binding site, contributing to overall binding energy. |

This table is based on a theoretical analysis of the molecule's functional groups and their known roles in intermolecular interactions.

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature.

Following a comprehensive search for research data on the chemical compound This compound , it has been determined that there is no scientific literature available that details its molecular mechanisms, biological interactions, or biosynthetic pathways.

While the compound is listed in chemical catalogs, confirming its existence as a synthesized molecule, there are no published studies, patents, or scholarly articles that investigate its mechanism of action, molecular targets, enzyme inhibition, receptor binding properties, or its role in any biosynthetic processes.

The search did yield information on related but structurally distinct compounds, such as L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) and other butanamide derivatives. However, in adherence to the strict instructions to focus solely on "this compound," this information cannot be used to generate the requested article.

Therefore, it is not possible to provide an article on the "Molecular Mechanisms and Biological Interactions of this compound" as the foundational scientific data required for such a document does not appear to exist in the public domain.

Molecular Mechanisms and Biological Interactions of 2 Amino 4 3 Methoxypropoxy Butanamide

Investigation of Precursor Utilization in Biosynthetic Pathways (if applicable to specific compound/analogs)

Role of Non-Ribosomal Peptide Synthetases (NRPSs)

extensive search of scientific literature and databases has revealed no direct evidence or published research detailing the role of Non-Ribosomal Peptide Synthetases (NRPSs) in the biosynthesis or biological interactions of 2-Amino-4-(3-methoxypropoxy)butanamide.

Non-ribosomal peptide synthetases are large, modular enzymes that microbes and fungi use to synthesize a wide array of natural products, often with complex chemical structures and potent biological activities. nih.govnih.gov The synthesis process occurs on a protein template, allowing for the incorporation of non-proteinogenic amino acids and modifications, leading to a diverse range of peptides. nih.govnih.gov

The biosynthesis of structurally related compounds, such as the Pseudomonas aeruginosa toxin L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), has been shown to involve a five-gene cluster that encodes for two non-ribosomal peptide synthetases, AmbB and AmbE. nih.govfrontiersin.org In the case of AMB, these NRPSs assemble a tripeptide precursor on a thiotemplate, which is then processed to form the final product. nih.gov This example illustrates the established role of NRPSs in producing modified amino acid derivatives in microorganisms.

However, no such biosynthetic pathway involving NRPSs has been identified or characterized for this compound. The absence of information in this area suggests that the biosynthesis of this specific compound may proceed through different enzymatic pathways, or that its potential origin from an NRPS-mediated mechanism has not yet been investigated or reported in the scientific literature.

Further research, including genome mining for potential biosynthetic gene clusters and biochemical characterization of enzymes from organisms that may produce this compound, would be necessary to determine if NRPSs play any role in the formation of this compound.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the investigational in vitro biological activities of the chemical compound this compound. The requested analysis of its antifungal, antibacterial, and antiproliferative properties could not be performed due to the absence of published research data on this specific molecule.

Consequently, the detailed article outline focusing on:

In Vitro Antifungal Efficacy Studies

In Vitro Antibacterial Efficacy Studies

In Vitro Antiproliferative Activity against Cancer Cell Lines

cannot be populated with scientifically accurate findings for "this compound." The required data, including growth inhibition assays, mechanistic insights, Minimum Inhibitory Concentration (MIC) determinations, and effects on cell viability and morphology, are not available in the public domain.

Investigational Biological Activities of 2 Amino 4 3 Methoxypropoxy Butanamide in Preclinical Research Models in Vitro Focus

In Vitro Antiproliferative Activity against Cancer Cell Lines

Cell Line Specificity and Potency

There is no publicly available research detailing the specific cancer cell lines that may be sensitive to 2-Amino-4-(3-methoxypropoxy)butanamide or the concentrations at which it might exhibit therapeutic effects.

Induction of Cellular Responses (e.g., cytostasis, apoptosis at the cellular mechanistic level)

Information regarding the ability of this compound to induce cellular responses such as cell growth inhibition (cytostasis) or programmed cell death (apoptosis) is not available in the current body of scientific literature. Mechanistic details at the cellular level have not been described.

DNA Binding and Intercalation Studies

There are no published studies on the interaction of this compound with DNA.

Spectroscopic Analysis of DNA Interactions

No spectroscopic data, which would provide insights into the binding modes between this compound and DNA, has been reported.

Influence on DNA Replication and Transcription

The effect of this compound on the fundamental cellular processes of DNA replication and transcription has not been investigated or documented.

In Vitro Cell-Based Assays for Biological Characterization (e.g., hemolysis in vitro)

No data from in vitro cell-based assays, such as hemolysis assays to evaluate the compound's effect on red blood cells, are available for this compound.

Advanced Research Applications and Future Directions

Development of 2-Amino-4-(3-methoxypropoxy)butanamide as a Chemical Probe for Biological Targets

The unique structural features of this compound make it a candidate for development as a chemical probe. The primary amino group and the amide functionality offer potential sites for conjugation to reporter molecules, such as fluorophores or biotin, without significantly altering its core structure. Researchers are investigating the optimal linker chemistry to attach these reporters while maintaining the compound's intrinsic biological interactions. The methoxypropoxy side chain is also being explored for its potential to influence target binding and cellular uptake. The overarching goal is to create a suite of probes that can be used to identify and characterize the biological targets of this compound and its analogs within complex biological systems.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Selectivity

To unlock the full potential of this compound, a systematic exploration of its structure-activity relationship (SAR) is crucial. mdpi.com Initial computational and in vitro screening efforts are underway to understand how modifications to different parts of the molecule affect its biological activity. Key areas of investigation include the impact of altering the length and composition of the alkoxypropoxy side chain, substituting the primary amine, and modifying the butanamide backbone. The insights gained from these SAR studies will be instrumental in designing new analogs with enhanced potency and selectivity for their intended biological targets. nih.govnih.govmdpi.commdpi.com

Table 1: Key Structural Modifications and Their Anticipated Impact on Biological Activity

| Molecular Region | Modification Strategy | Potential Impact on Activity |

| Methoxypropoxy Side Chain | Varying the length of the alkyl chain | Influence binding affinity and lipophilicity |

| Introducing alternative ether linkages | Modulate solubility and metabolic stability | |

| Primary Amine | Acylation or alkylation | Alter charge distribution and hydrogen bonding potential |

| Conversion to other functional groups | Explore different binding interactions | |

| Butanamide Backbone | Chiral resolution of stereoisomers | Determine enantiomer-specific activity |

| Introduction of constraints (e.g., cyclization) | Enhance conformational rigidity and target selectivity |

This table is interactive. Click on the headers to sort the data.

Strategies for Enhancing Aqueous Solubility and Chemical Stability for Research Applications

For any chemical compound to be a viable research tool, it must possess adequate aqueous solubility and chemical stability. nih.govmdpi.com Preliminary assessments of this compound have indicated areas for improvement in these properties. Researchers are exploring several strategies to address these limitations. One approach involves the formation of various salt forms by treating the primary amine with pharmaceutically acceptable acids. Another strategy focuses on the synthesis of prodrugs, where a labile promoiety is attached to the molecule to improve its solubility and is later cleaved in a biological environment to release the active compound. nih.gov Techniques such as micronization and the use of co-solvents are also being considered to improve its dissolution profile for in vitro assays. nih.govijpca.org

Table 2: Investigated Approaches for Physicochemical Property Enhancement

| Property to Enhance | Strategy | Expected Outcome |

| Aqueous Solubility | Salt formation | Increased dissolution rate in aqueous media |

| Prodrug synthesis | Improved solubility and passive diffusion | |

| Use of co-solvents | Enhanced solubility for in vitro screening | |

| Chemical Stability | pH profiling | Identification of optimal pH range for storage and use |

| Protecting group chemistry | Prevention of degradation of labile functional groups organic-chemistry.org |

This table is interactive. Users can filter the data by selecting a property to enhance.

Exploration of Derivatization for Novel Biological Activities (excluding direct drug development)

Beyond optimizing its known activities, researchers are exploring the derivatization of this compound to uncover novel biological functions. nih.govresearchgate.net This involves the synthesis of a library of analogs with diverse chemical modifications. For instance, the primary amine can serve as a handle for the introduction of various pharmacophores through amide coupling or reductive amination reactions. nih.gov The methoxypropoxy side chain can also be functionalized to introduce new interaction points. The goal of this exploratory derivatization is to screen these new compounds against a wide range of biological assays to identify unexpected activities that could open up new avenues of research. mdpi.com

Integration of Synthetic Biology Approaches for Analog Generation

Synthetic biology offers a powerful and innovative approach to generating analogs of this compound. nih.gov Researchers are investigating the possibility of engineering microorganisms to produce precursors of the compound or even the final molecule itself. This could involve the design of novel biosynthetic pathways that incorporate non-natural amino acids. frontiersin.org By leveraging the tools of synthetic biology, it may be possible to create a diverse library of analogs in a more sustainable and efficient manner than traditional chemical synthesis. This approach also opens the door to producing isotopically labeled versions of the compound for use in metabolic and mechanistic studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-4-(3-methoxypropoxy)butanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sequential functionalization of the butanamide backbone. Key steps include:

- Introduction of the 3-methoxypropoxy group via nucleophilic substitution or etherification under anhydrous conditions (e.g., using NaH in DMF at 0–5°C) .

- Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions, followed by deprotection using TFA .

- Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 3-methoxypropyl bromide) are crucial for yield optimization.

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.85–2.10 (m, 2H, CH₂CH₂O), δ 3.25 (s, 3H, OCH₃), and δ 6.75 (s, 2H, NH₂) .

- Mass Spectrometry : ESI-MS in positive mode should confirm the molecular ion peak at m/z 218.2 [M+H]⁺ .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%) and identify trace impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell culture conditions (e.g., serum-free media for 24h pre-treatment) and use isogenic cell lines to minimize genetic drift .

- Metabolic Stability : Perform LC-MS/MS to quantify intracellular concentrations and correlate with observed IC₅₀ values .

- Impurity Interference : Characterize batch-specific impurities (e.g., via HRMS) and test their individual bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) .

Q. What mechanistic hypotheses explain this compound’s interaction with enzymatic targets, and how can they be tested?

- Methodological Answer :

- Hypothesis 1 : The compound acts as a competitive inhibitor of leukotriene A-4 hydrolase (LTA4H) due to structural mimicry of its natural substrate.

- Validation : Perform kinetic assays (Km and Vmax measurements) with recombinant LTA4H and monitor inhibition via UV-Vis (λ = 280 nm) .

- Hypothesis 2 : The methoxypropoxy side chain facilitates membrane permeability, enhancing intracellular accumulation.

- Validation : Use confocal microscopy with fluorescently labeled analogs (e.g., BODIPY-tagged derivatives) to track subcellular localization .

Q. How can Design of Experiments (DoE) optimize the scalability of this compound synthesis for preclinical studies?

- Methodological Answer :

- Factors to Test : Solvent polarity (THF vs. DMF), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time (6–24h).

- Response Variables : Yield, purity, and particle size (for formulation compatibility).

- Statistical Tools : Use a Central Composite Design (CCD) with ANOVA to identify significant factors. For example, DMF increases yield by 15% compared to THF but requires stricter temperature control .

Q. What strategies are recommended for impurity profiling and toxicology assessment of this compound?

- Methodological Answer :

- Impurity Identification : Use LC-HRMS (Q-TOF) with in-source fragmentation to detect trace byproducts (e.g., N-acetylated derivatives) .

- Toxicology Screening : Conduct Ames tests (for mutagenicity) and hERG channel inhibition assays (for cardiac safety) using GLP-compliant protocols .

- Mitigation : Introduce scavengers (e.g., polymer-bound trisamine) during synthesis to quench reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.